molecular formula C13H21FN4O B6630150 N-tert-butyl-2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]propanamide

N-tert-butyl-2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]propanamide

货号: B6630150
分子量: 268.33 g/mol
InChI 键: WUCXERGVWGSBFY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-tert-butyl-2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]propanamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key signaling molecule in B-cell receptor (BCR) signaling pathway, which plays a crucial role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies and is being investigated as a potential therapeutic agent for the treatment of B-cell malignancies.

作用机制

N-tert-butyl-2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]propanamide inhibits BTK, a key signaling molecule in the BCR signaling pathway. BTK is essential for the activation of downstream signaling pathways that promote B-cell survival and proliferation. Inhibition of BTK by this compound blocks BCR signaling and induces apoptosis in B-cells. This compound has also been shown to inhibit other kinases in the BCR signaling pathway, including AKT and ERK, further contributing to its anti-tumor activity.
Biochemical and physiological effects:
This compound has been shown to induce apoptosis in B-cells derived from CLL and MCL patients. In addition, this compound inhibits the activation of downstream signaling pathways that promote B-cell survival and proliferation. This compound has also been shown to inhibit the production of cytokines and chemokines that contribute to the tumor microenvironment. These effects suggest that this compound has potential as a therapeutic agent for the treatment of B-cell malignancies.

实验室实验的优点和局限性

One advantage of N-tert-butyl-2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]propanamide is its specificity for BTK, which reduces the risk of off-target effects. In addition, this compound has shown promising results in preclinical studies, suggesting that it may be effective in the treatment of B-cell malignancies. However, one limitation of this compound is its potential toxicity, which may limit its clinical utility.

未来方向

There are several future directions for the development of N-tert-butyl-2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]propanamide as a therapeutic agent. One potential direction is the investigation of combination therapies that include this compound and other targeted agents, such as venetoclax or lenalidomide. Another direction is the investigation of this compound in other B-cell malignancies, such as Waldenström macroglobulinemia or follicular lymphoma. Finally, the development of biomarkers that can predict response to this compound may help to identify patients who are most likely to benefit from treatment.

合成方法

The synthesis of N-tert-butyl-2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]propanamide involves several steps, starting from the reaction of 6-ethyl-5-fluoropyrimidin-4-amine with tert-butyl 2-bromoacetate to form tert-butyl 2-(6-ethyl-5-fluoropyrimidin-4-ylamino)acetate. This intermediate is then reacted with 2-amino-2-methyl-1-propanol to yield this compound. The synthesis of this compound has been reported in several publications, including a patent application filed by Takeda Pharmaceutical Company Limited.

科学研究应用

N-tert-butyl-2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]propanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that this compound inhibits BCR signaling and induces apoptosis in B-cell lines derived from CLL and MCL patients. In vivo studies in mouse models of CLL and MCL have demonstrated that this compound suppresses tumor growth and prolongs survival.

属性

IUPAC Name

N-tert-butyl-2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21FN4O/c1-6-9-10(14)11(16-7-15-9)17-8(2)12(19)18-13(3,4)5/h7-8H,6H2,1-5H3,(H,18,19)(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUCXERGVWGSBFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)NC(C)C(=O)NC(C)(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。